molecular formula C8H11N3O2 B3346380 1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole CAS No. 118467-53-1

1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole

Cat. No.: B3346380
CAS No.: 118467-53-1
M. Wt: 181.19 g/mol
InChI Key: ARTSHHBJCSUCFD-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole is a synthetic organic compound characterized by its unique imidazole ring structure substituted with a nitro group and an alkyl chain

Preparation Methods

The synthesis of 1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazole derivative followed by nitration. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactors where the reaction parameters are meticulously controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group under the influence of reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can bind to metal ions or enzymes, influencing their activity. The alkyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to certain biological targets.

Comparison with Similar Compounds

1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole can be compared with other similar compounds, such as:

    1-Methyl-2-(2-propenyl)-4-nitro-1H-imidazole: Similar structure but with a different alkyl chain, affecting its reactivity and applications.

    2-Methyl-4-nitro-1H-imidazole: Lacks the additional alkyl chain, leading to different chemical properties and uses.

    4-Nitroimidazole derivatives: A broad class of compounds with varying substituents on the imidazole ring, each with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-2-(2-methylprop-1-enyl)-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)4-7-9-8(11(12)13)5-10(7)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTSHHBJCSUCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=NC(=CN1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922685
Record name 1-Methyl-2-(2-methylprop-1-en-1-yl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118467-53-1
Record name 1-Methyl-2-(2-methyl-1-propenyl)-4-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118467531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-(2-methylprop-1-en-1-yl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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